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molecular formula C10H17NO B147254 Morpholine, 4-(1-cyclohexen-1-yl)- CAS No. 670-80-4

Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No. B147254
M. Wt: 167.25 g/mol
InChI Key: IIQFBBQJYPGOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442286

Procedure details

1-morpholinocyclohexene (32.3 g; 0.19 mole) and phosphorous acid (15.9 g; 0.19 mole) were heated together with stirring to 100° and maintained for 1 hour. Dilution with water, basification with NaOH and extraction with chloroform gave 29.7 g (91% of N-cyclohexylmorpholine after evaporation of the solvent. ##STR17##
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=2)[CH2:3][CH2:2]1.P(O)(O)O>>[CH:7]1([N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
32.3 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCCC1
Name
Quantity
15.9 g
Type
reactant
Smiles
P(O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 100°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Dilution with water, basification with NaOH and extraction with chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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